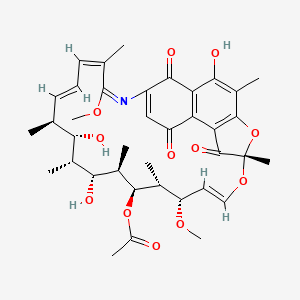

Rifamycin S 15-iminomethyl ether

Description

Properties

CAS No. |

14768-65-1 |

|---|---|

Molecular Formula |

C38H47NO12 |

Molecular Weight |

709.8 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11,23-dimethoxy-3,7,12,14,16,18,22-heptamethyl-6,27,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,23,25-octaen-13-yl] acetate |

InChI |

InChI=1S/C38H47NO12/c1-17-12-11-13-18(2)37(48-10)39-24-16-25(41)27-28(33(24)45)32(44)22(6)35-29(27)36(46)38(8,51-35)49-15-14-26(47-9)19(3)34(50-23(7)40)21(5)31(43)20(4)30(17)42/h11-17,19-21,26,30-31,34,42-44H,1-10H3/b12-11+,15-14+,18-13-,39-37?/t17-,19+,20+,21+,26-,30-,31+,34+,38-/m0/s1 |

InChI Key |

FLUPPMJDCIIUHD-YEORXCIESA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC)/C |

Canonical SMILES |

CC1C=CC=C(C(=NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC)C |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Interactions of Rifamycin S 15 Iminomethyl Ether

Inhibition of Bacterial RNA Polymerase (RNAP)

The primary antibacterial effect of the rifamycin (B1679328) class of antibiotics, including Rifamycin S 15-iminomethyl ether, is the inhibition of bacterial DNA-dependent RNA synthesis. wikipedia.orgpatsnap.com This is achieved through high-affinity binding to the prokaryotic RNA polymerase (RNAP), while showing significantly lower affinity for the equivalent mammalian enzyme, which accounts for its selective toxicity. wikipedia.orgpatsnap.com The inhibition occurs during the initial phases of transcription, specifically preventing the elongation of the nascent RNA chain. drugbank.com

Specific Binding Sites on the RNAP β-Subunit (RpoB)

The molecular target of rifamycins (B7979662) is the β-subunit of the bacterial RNA polymerase, a protein encoded by the rpoB gene. patsnap.comnih.gov The antibiotic binds to a well-defined, deep pocket on the RpoB subunit, which is situated within the DNA/RNA channel. nih.govnih.gov This binding site is strategically located approximately 12 Å away from the catalytic magnesium ion at the enzyme's active site. nih.gov

The interaction is stabilized by a series of hydrogen bonds between the antibiotic and specific amino acid residues of the RpoB subunit. Key interactions for the rifamycin class involve the hydroxyl groups at C-21 and C-23 of the ansa chain and the oxygens at C-1 and C-8 of the naphthalene (B1677914) ring. nih.gov For instance, in E. coli RNAP, residues such as D516, H526, and S531 are critical for binding. nih.govnih.gov Mutations in these specific codons of the rpoB gene can alter the conformation of the binding pocket, reducing the affinity of the antibiotic and leading to resistance. nih.gov

| RpoB Residue | Role in Binding | Effect of Common Mutations |

|---|---|---|

| D516 | Forms part of the binding pocket wall and influences the electrostatic environment. nih.govnih.gov | Mutation (e.g., D516V) reduces binding affinity by altering the pocket's surface electrostatics. nih.gov |

| H526 | Directly interacts with the antibiotic. nih.gov | Mutation (e.g., H526Y) causes significant steric conflict, leading to high-level resistance. nih.gov |

| S531 | Forms a hydrogen bond with the naphthalene ring of the rifamycin. nih.gov | Mutation (e.g., S531L) disrupts a key hydrogen bond and can disorder adjacent loops, weakening the interaction. nih.govnih.gov |

Mechanism of Transcription Inhibition via Steric Occlusion

The binding of Rifamycin S 15-iminomethyl ether within the DNA/RNA channel of RNAP directly obstructs the path of the elongating RNA transcript. This mechanism is known as steric occlusion. wikipedia.org Once the antibiotic is seated in its binding pocket, it creates a physical barrier that prevents the nascent RNA chain from extending beyond a length of two to three nucleotides. nih.gov If the antibiotic binds after the initiation of transcription and the RNA chain has already grown past this short length, no inhibition is observed, which is consistent with the steric-occlusion model. wikipedia.org By preventing the synthesis of functional messenger RNA (mRNA), the antibiotic effectively halts the production of essential proteins, leading to bacterial cell death. patsnap.com

Conformational Dynamics of Rifamycin-RNAP Interaction

The interaction between rifamycins and RNAP is not merely a static lock-and-key fit but involves significant conformational dynamics. The binding of the antibiotic can induce subtle yet critical changes in the structure of the RNAP enzyme. nih.gov Conversely, resistance-conferring mutations in the RpoB subunit often work by altering the conformational landscape of the binding pocket. nih.gov

For example, the H526Y mutation directly changes the shape of the binding site, making it less favorable for the antibiotic. nih.govnih.gov The S531L mutation, in addition to removing a hydrogen bond, can cause the disordering of an adjacent "fork loop 2" upon rifamycin binding, which further destabilizes the complex. nih.gov These findings indicate that the flexibility of both the antibiotic and the enzyme's binding pocket are crucial factors in the drug's efficacy and in the mechanisms of resistance. The sensitivity of different bacterial RNAPs to rifamycins can be influenced by regions of the enzyme that are not in direct contact with the drug but that indirectly alter the conformation of the binding site. nih.gov

Comparative Analysis of Binding Modes Across Rifamycin Derivatives

While all rifamycins share a core mechanism, modifications to the parent structure can lead to distinct binding modes and activities. The rifamycin scaffold has been extensively modified, particularly at the C3 and C4 positions of the naphthoquinone core, to produce derivatives like rifampicin (B610482) and rifabutin.

Structure Activity Relationship Sar Studies of Rifamycin S 15 Iminomethyl Ether and Analogues

Impact of the 15-Iminomethyl Ether Moiety on Antimicrobial Potency

The introduction of an iminomethyl ether group at the C-15 position of the rifamycin (B1679328) S framework is a significant modification that directly influences its antimicrobial strength. This particular alteration defines the derivative known as Rifamycin S 15-iminomethyl ether. Research has consistently shown that the character of the substituent at this position is a critical determinant of the compound's activity against a variety of bacterial pathogens.

Modifications at the 15-position, including the iminomethyl ether moiety, can enhance both the spectrum and the potency of the parent compound, rifamycin S. The specific nature of the ether and imino groups can modulate the drug's interaction with the active site of its primary target, the bacterial DNA-dependent RNA polymerase (DDRP). The electronic and steric characteristics of the substituent at C-15 play a vital role in this interaction. For example, the electronegativity of the substituent at the nearby C-3 position can affect the conformation around the C(15)=O group, influencing its orientation and potential for binding. nih.gov

Table 1: Interactive Data on the Impact of 15-Position Modifications on Rifamycin S Derivatives' Antimicrobial Activity

| Compound | Substituent at C-15 | Key Impact on Antimicrobial Potency |

|---|---|---|

| Rifamycin S | =O (keto group) | Serves as a foundational structure and precursor for more potent derivatives. |

| Rifamycin S 15-iminomethyl ether | =N-OCH3 (iminomethyl ether) | Demonstrates enhanced antimicrobial activity compared to Rifamycin S, with the specific ether group affecting overall potency. |

Role of the Naphthol Chromophore Modifications on Biological Activity

The naphthol chromophore, the aromatic core of the rifamycin structure, is another region of paramount importance for biological activity. Alterations to this part of the molecule can have a profound impact on the antimicrobial properties of the resulting derivatives. The planarity and electronic configuration of the naphthoquinone system are essential for a successful interaction with the bacterial RNA polymerase.

Chemical modifications have often focused on the naphthalene (B1677914) ring moiety, as changes to the ansa chain can often lead to a reduction in activity. nih.gov Substitutions at the C-3 and C-4 positions of the naphthoquinone ring have been a primary area of investigation. For instance, the introduction of various substituents at C-3 has been a common strategy to create more lipophilic structures with increased bioavailability. frontiersin.org The hydroxyl groups at positions C-1 and C-8 are also critical for activity, participating in essential hydrogen bonding with the target enzyme. nih.gov Any modification, such as esterification or etherification, of these hydroxyl groups typically results in a marked decrease or total loss of antibacterial potency. Furthermore, the integrity of the quinone structure is vital; a comparison between naphthoquinone-containing and naphthohydroquinone-containing rifamycins (B7979662) suggests that a less readily oxidizable naphthoquinone core contributes to improved activity. nih.gov

Influence of Ansa Chain Configuration and Substituents on Activity

The ansa chain, a long aliphatic bridge that spans from C-2 to C-12 of the naphthol core, is a defining feature of rifamycins and is critical to their antimicrobial function. The specific and relatively rigid conformation of this chain is necessary to correctly orient the key functional groups for effective binding to RNA polymerase. nih.gov The conformational flexibility of the ansa chain is crucial, as it allows the molecule to adapt to the cellular environment during its transport to the target site. rsc.org

SAR studies have extensively explored modifications of the substituents along the ansa chain. The hydroxyl groups at C-21 and C-23 are particularly significant. For example, the ADP-ribosylation of the C-23 hydroxyl group is a mechanism of resistance in some bacteria, which prevents the antibiotic from binding to RNA polymerase. nih.gov Therefore, modifications at or near this position can be a strategy to overcome resistance. However, the ansa chain is a sensitive region, and many modifications can reduce activity. nih.gov The substitution with bulky groups can hinder binding with the bacterial RNA polymerase. rsc.org The length and flexibility of the ansa chain are also finely tuned for optimal activity; a higher degree of flexibility generally correlates with a better biological outcome. rsc.org

Table 2: Interactive Data on the Influence of Ansa Chain Modifications on Rifamycin Activity

| Modification Type | Position(s) | General Effect on Antimicrobial Activity |

|---|---|---|

| Substitution with bulky groups | Ansa bridge | Often results in hindered binding to RNA polymerase and decreased potency. rsc.org |

| Alteration of ansa chain length | Ansa bridge | Can disrupt the necessary conformation for enzyme binding. rsc.org |

| Modification of hydroxyl groups | C-21, C-23 | Can impact pharmacokinetic properties and susceptibility to resistance mechanisms. nih.gov |

Computational and In Silico Approaches for SAR Prediction

In modern drug discovery, computational and in silico methods have emerged as powerful tools for predicting the structure-activity relationships of rifamycin derivatives. These approaches augment experimental work by providing deep insights into the molecular interactions that govern biological activity, thereby guiding the rational design of novel and more effective antibiotic candidates.

Molecular docking is a widely used computational technique that simulates the binding of rifamycin analogues to the bacterial RNA polymerase. chemrxiv.org These simulations can predict the binding affinity and identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the drug-enzyme complex. acs.org This information is invaluable for understanding how specific structural changes can either enhance or diminish the compound's activity. Quantitative Structure-Activity Relationship (QSAR) studies offer another computational approach. QSAR models employ statistical methods to correlate the physicochemical properties of a series of compounds with their observed biological activities. nih.gov By identifying the key molecular descriptors that influence potency, QSAR can be used to predict the activity of novel, yet-to-be-synthesized analogues. nih.gov Such computational strategies, including newer cross-structure-activity relationship (C-SAR) approaches, can accelerate the development of new rifamycin-based drugs by prioritizing the most promising compounds for synthesis and subsequent experimental validation. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Rifamycin S 15-iminomethyl ether |

| Rifamycin S |

Advanced Analytical and Characterization Techniques for Rifamycin S 15 Iminomethyl Ether

Spectroscopic Characterization (NMR, MS, FTIR, UV-Vis)

Spectroscopic techniques are fundamental in the elucidation of the molecular structure and functional groups of Rifamycin (B1679328) S 15-iminomethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the structure of rifamycin derivatives. In the ¹H NMR spectrum of a related compound, 24-desmethylrifamycin B, the absence of a pendant methyl group was confirmed by the presence of only three pendant methyl group signals, in contrast to the four found in rifamycin B. researchgate.net Specific proton chemical shift assignments for Rifamycin S have been established and can be confirmed using techniques like COSY (Correlation Spectroscopy). researchgate.net For complex rifamycin derivatives, 2D NMR techniques, including homonuclear and heteronuclear correlation spectroscopy, are employed for complete spectral assignment. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of rifamycin compounds. Electrospray ionization (ESI) and thermospray mass spectrometry have proven effective for analyzing rifamycins (B7979662), which are often thermally labile. nih.gov These techniques typically show significant ion intensity for either the protonated molecule [MH]⁺ or the sodium adduct [MNa]⁺. nih.gov For instance, ESI-MS analysis of rifamycin derivatives has been used to identify compounds based on their specific quasi-molecular ions, such as m/z 740 for desmethylrifamycin B and m/z 682 for desmethylrifamycin SV. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides valuable information about the functional groups present in the molecule. It has been used in conjunction with other spectroscopic methods to characterize new synthetic rifamycin derivatives and to study phenomena such as the formation of zwitterionic structures. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is routinely used for the analysis of rifamycins due to their chromophoric naphthoquinone core. These methods are simple and utilize less expensive instrumentation. mdpi.com The UV detection wavelength for analyzing rifamycin derivatives during chromatography is often set at 254 nm. nih.gov

Table 1: Spectroscopic Data for Rifamycin Derivatives

| Technique | Application | Key Findings | References |

| NMR | Structural Elucidation | Confirmed the absence of a methyl group in 24-desmethylrifamycin B. researchgate.net | researchgate.netresearchgate.netresearchgate.net |

| MS | Molecular Weight Determination | ESI-MS identified quasi-molecular ions for various rifamycin derivatives. researchgate.net | researchgate.netnih.gov |

| FTIR | Functional Group Analysis | Used to characterize zwitterionic forms of rifamycin derivatives. researchgate.net | researchgate.netresearchgate.net |

| UV-Vis | Quantitative Analysis | Routinely used for detection in chromatographic methods. mdpi.com | mdpi.comnih.gov |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of Rifamycin S 15-iminomethyl ether from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for both the analysis and purification of rifamycins. Reversed-phase HPLC methods are commonly employed. For example, a method for separating rifamycin derivatives used a linear gradient of acetonitrile (B52724) in water on a C18 column. nih.gov The purity of rifamycin S has been successfully measured by HPLC, achieving purities of up to 98.5% after crystallization processes. nih.gov Combined HPLC-thermospray mass spectrometry provides a powerful analytical tool for analyzing mixtures of rifamycins. nih.gov

Medium-Pressure Liquid Chromatography (MPLC): MPLC is utilized for the fractionation of crude extracts containing rifamycin derivatives. A common approach involves using a reversed-phase C18 silica (B1680970) gel with a gradient of aqueous acetonitrile for elution. nih.gov

Table 2: Chromatographic Conditions for Rifamycin Analysis

| Technique | Column | Mobile Phase | Detection | Application | References |

| HPLC | C18 | Acetonitrile/Water Gradient | UV (254 nm) | Purity assessment and separation. nih.gov | nih.govnih.govnih.gov |

| MPLC | RP C18 Silica Gel | Aqueous Acetonitrile Gradient | - | Fractionation of crude extracts. nih.gov | nih.gov |

Crystallographic and Structural Biology Approaches

Crystallographic and computational methods provide detailed insights into the three-dimensional structure of Rifamycin S 15-iminomethyl ether, which is crucial for understanding its interaction with biological targets.

X-ray Crystallography: X-ray crystallography is a powerful technique for determining the precise atomic arrangement of molecules in a crystalline state. The crystal structures of several rifamycin derivatives have been determined, revealing key conformational features and intermolecular interactions. mdpi.com For instance, the analysis of rifampicin (B610482) solvates has shown that the molecule often exists in a zwitterionic form in the crystal. researchgate.net These studies provide detailed information on bond lengths, torsion angles, and hydrogen bonding patterns, which are essential for understanding structure-activity relationships. mdpi.com

Structural Biology and Molecular Modeling: The antibacterial action of rifamycins stems from their inhibition of bacterial DNA-dependent RNA polymerase (RNAP). mdpi.com Structural biology approaches, including the analysis of crystal structures of rifamycin-RNAP complexes, elucidate the specific interactions between the drug and its target. Molecular modeling and in silico analyses are used to predict the binding modes of new rifamycin analogues to both wild-type and mutant RNAP. nih.gov These computational studies help in understanding the structural basis for antibiotic resistance and in the design of new derivatives that can overcome it. nih.gov

Future Research Directions and Translational Prospects

Design and Synthesis of Next-Generation Rifamycin (B1679328) S 15-Iminomethyl Ether Analogues

Information not available in the searched scientific literature.

Elucidation of Novel Binding Modes and Resistance Mechanisms

Information not available in the searched scientific literature.

Investigation of Synergy with Other Antimicrobial Agents

Information not available in the searched scientific literature.

Development of Advanced Delivery Systems for Enhanced Efficacy

Information not available in the searched scientific literature.

Studies on Microbial Biosynthesis and Biotransformation Pathways for Rifamycins (B7979662)

The study of microbial biosynthesis of rifamycins offers a foundational platform for generating novel antibiotic structures. Rifamycins are ansamycin (B12435341) antibiotics produced by various Actinomycetes, most notably Amycolatopsis mediterranei. nih.gov The biosynthesis pathway is complex, involving a Type I polyketide synthase (PKS) and a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). nih.govwashington.edu

Starter Unit Formation : The pathway begins with the synthesis of AHBA from precursors of the shikimate pathway. washington.educhimia.ch

Polyketide Chain Assembly : A modular Type I PKS utilizes AHBA as the starter unit and extends it through the addition of acetate and propionate units to form the aliphatic ansa chain. nih.govwikipedia.org The initial polyketide product is proansamycin X. washington.edu

Post-PKS Modifications : A series of enzymatic modifications, including cyclization, oxidation, and other tailoring steps, convert proansamycin X into the first stable intermediates, such as rifamycin W.

Formation of Key Intermediates : Rifamycin S is a crucial intermediate in the biosynthesis of many other rifamycins. chimia.ch It can be biotransformed into other derivatives like rifamycin B and L through distinct enzymatic pathways. nih.gov For instance, rifamycin B is produced from Rifamycin S via Rifamycin SV. chimia.chnih.gov

The entire process is governed by a large biosynthetic gene cluster (BGC), often exceeding 90 kb, which contains the genes for the PKS, AHBA synthesis, tailoring enzymes, and regulatory proteins. nih.govelsevierpure.com Future research in this area focuses on manipulating this genetic machinery. By modifying genes within the cluster, particularly those encoding the PKS and tailoring enzymes, it is possible to create novel rifamycin structures that may possess improved activity or be effective against resistant bacterial strains. nih.gov This approach, known as combinatorial biosynthesis, represents a promising avenue for expanding the chemical diversity of the rifamycin family.

The table below summarizes the key components and products in the rifamycin biosynthetic pathway.

| Component/Product | Role/Description | Source Organism (Example) |

| 3-Amino-5-hydroxybenzoic acid (AHBA) | Starter unit for the polyketide synthase | Amycolatopsis mediterranei |

| Polyketide Synthase (PKS) | Enzyme complex that assembles the ansa chain | Amycolatopsis mediterranei |

| Proansamycin X | Initial polyketide product | Amycolatopsis mediterranei |

| Rifamycin S | Key biosynthetic intermediate | Amycolatopsis mediterranei |

| Rifamycin SV | Precursor to Rifamycin B | Amycolatopsis mediterranei |

| Rifamycin B | Fermentation end-product, precursor for semi-synthesis | Amycolatopsis mediterranei |

Q & A

Q. What steps ensure reproducibility in synthesizing Rifamycin S 15-iminomethyl ether?

Q. How do researchers address ethical concerns in studies involving rifamycin derivatives?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.